molecular formula C19H27NO10 B12763404 5-Hydroxyviloxazine glucuronide CAS No. 56305-64-7

5-Hydroxyviloxazine glucuronide

Cat. No.: B12763404
CAS No.: 56305-64-7
M. Wt: 429.4 g/mol
InChI Key: BLHLQODUMLCQSB-QHPPGBETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyviloxazine glucuronide is a metabolite of viloxazine, a selective norepinephrine reuptake inhibitor. Viloxazine has been used as an antidepressant and is currently being investigated for its potential in treating attention deficit hyperactivity disorder (ADHD). The compound is formed through the hydroxylation of viloxazine followed by glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyviloxazine glucuronide involves two main steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of mixed-mode cation-exchange solid-phase extraction (SPE) for the isolation and purification of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyviloxazine glucuronide is unique due to its specific formation pathway involving CYP2D6-mediated hydroxylation followed by UGT-mediated glucuronidation. This distinguishes it from other metabolites of viloxazine, such as Viloxazine N-carbamoyl glucuronide, which undergoes a different glucuronidation process .

Properties

CAS No.

56305-64-7

Molecular Formula

C19H27NO10

Molecular Weight

429.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-ethoxy-3-(morpholin-2-ylmethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H27NO10/c1-2-26-12-4-3-10(7-13(12)28-9-11-8-20-5-6-27-11)29-19-16(23)14(21)15(22)17(30-19)18(24)25/h3-4,7,11,14-17,19-23H,2,5-6,8-9H2,1H3,(H,24,25)/t11?,14-,15-,16+,17-,19+/m0/s1

InChI Key

BLHLQODUMLCQSB-QHPPGBETSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OCC3CNCCO3

Canonical SMILES

CCOC1=C(C=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCC3CNCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.